Product packaging for Dihydrobetulinic acid(Cat. No.:CAS No. 25488-53-3)

Dihydrobetulinic acid

Cat. No.: B1670585
CAS No.: 25488-53-3
M. Wt: 458.7 g/mol
InChI Key: PZXJOHSZQAEJFE-FZFNOLFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrobetulinic Acid is a pentacyclic triterpenoid, specifically a lupane derivative characterized by a 3β-hydroxy and a 28-carboxy substituent . It is a natural product isolated from plant sources such as the leaves of Syzygium claviflorum and is recognized for its potential in pharmacological research . This compound has demonstrated significant biological activity in scientific studies, exhibiting potent effects against viruses and parasites. Research has highlighted its anti-HIV properties, positioning it as a candidate for antiviral agent development . Furthermore, this compound shows promising antileishmanial activity, indicating its potential utility in the research of treatments for neglected tropical diseases like leishmaniasis . Its mechanism of action, shared with other triterpenoids in its class, is believed to involve the induction of the mitochondrial pathway of apoptosis, a targeted approach to triggering programmed cell death that is of great interest in oncology and disease pathophysiology research . As a derivative of the well-studied Betulinic Acid, it shares a core pharmacologically active scaffold but offers distinct properties for structure-activity relationship (SAR) studies. Researchers utilize this compound to explore new therapeutic agents for a range of conditions, including infectious diseases and cancer. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O3 B1670585 Dihydrobetulinic acid CAS No. 25488-53-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25488-53-3

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

InChI

InChI=1S/C30H50O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h18-24,31H,8-17H2,1-7H3,(H,32,33)/t19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1

InChI Key

PZXJOHSZQAEJFE-FZFNOLFKSA-N

SMILES

CC(C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O

Canonical SMILES

CC(C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dihydrobetulinic acid

Origin of Product

United States

Isolation, Extraction, and Biosynthetic Pathways of Dihydrobetulinic Acid Precursors

Methodologies for Betulin (B1666924) and Betulinic Acid Isolation from Natural Sources

Betulin and betulinic acid are most abundantly found in the bark of birch trees (Betula species), with betulin content reaching up to 30% of the dry weight of the outer bark. mdpi.com Various methods have been developed to efficiently extract and purify these compounds.

The initial step in isolating betulin and betulinic acid involves solid-liquid extraction from plant materials, most commonly birch bark. mdpi.com The choice of solvent and extraction technique significantly impacts the yield and purity of the extracted compounds.

Conventional methods like Soxhlet extraction and maceration are widely used. researchgate.netmdpi.com Soxhlet extraction is a continuous process that offers high extraction efficiency but can be time-consuming and requires large volumes of organic solvents. researchgate.netmdpi.com Maceration involves soaking the plant material in a solvent for an extended period and is a simpler but potentially less efficient method. researchgate.net

A variety of organic solvents have been employed for the extraction of betulin and betulinic acid, including ethanol, methanol, chloroform (B151607), dichloromethane, and ethyl acetate (B1210297). nih.govnih.gov Studies have shown that a mixture of solvents, such as chloroform/dichloromethane/methanol, can be effective. nih.gov For betulinic acid specifically, ethyl acetate and chloroform have been identified as highly efficient solvents. mdpi.com

More advanced and environmentally friendly techniques have also been developed. Microwave-assisted extraction (MAE) utilizes microwave energy to heat the solvent and plant material, which can significantly reduce extraction time and solvent consumption. mdpi.comresearchgate.net For instance, MAE using limonene (B3431351) has been shown to produce high-purity betulin extracts. researchgate.net Another technique, ultrasonic-assisted extraction (UAE) , uses high-frequency sound waves to disrupt the plant cell walls, enhancing solvent penetration and extraction efficiency. researchgate.netgoogle.com

Extraction TechniqueCommon SolventsKey AdvantagesKey Disadvantages
Soxhlet ExtractionEthanol, Methanol, Chloroform, DichloromethaneHigh extraction efficiency, continuous processTime-consuming, large solvent volume, high energy consumption researchgate.net
MacerationEthanol, Ethyl AcetateSimple setup, low energy consumptionPotentially lower efficiency, long extraction times mdpi.comresearchgate.net
Microwave-Assisted Extraction (MAE)Limonene, EthanolReduced extraction time, lower solvent consumption mdpi.comnih.govRequires specialized equipment
Ultrasonic-Assisted Extraction (UAE)EthanolIncreased yield, shorter extraction time researchgate.netgoogle.comRequires specialized equipment

Following extraction, the crude extract contains a mixture of compounds, including betulin, betulinic acid, lupeol (B1675499), and other triterpenoids. nih.gov Therefore, purification is a necessary step to isolate betulin and betulinic acid.

Column chromatography is a widely used method for the purification of these compounds. google.comnih.gov The choice of stationary phase and mobile phase is critical for achieving good separation. Common stationary phases include silica (B1680970) gel and alumina, with various solvent systems used as the mobile phase. nih.gov For example, a study demonstrated that column chromatography with aluminum oxide as the sorbent and acetone (B3395972) as the eluent effectively purifies betulin from crude extracts. nih.gov

High-performance liquid chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is a powerful analytical and preparative technique for the separation and quantification of betulin and betulinic acid. nih.govnih.gov A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. nih.govrug.nl Detection is often carried out using a UV detector at a wavelength of around 210 nm. nih.gov The isocratic elution with a mobile phase of acetonitrile and water (e.g., 86:14 v/v) has been shown to effectively separate betulin and betulinic acid. nih.gov

Purification TechniqueStationary PhaseTypical Mobile PhaseDetection Method
Column ChromatographySilica Gel, Aluminum Oxide nih.govHexane, Ethyl Acetate, Acetone nih.govFraction collection followed by analysis (e.g., TLC, HPLC)
Reversed-Phase HPLC (RP-HPLC)C18 Column nih.govrug.nlAcetonitrile/Water mixture nih.govrug.nlUV detection at 210 nm nih.gov

Biotransformation and Biosynthetic Pathways to Betulinic Acid

In nature, betulinic acid is synthesized through a series of enzymatic reactions starting from the precursor squalene (B77637). This biosynthetic pathway involves cyclization and subsequent oxidation steps.

The biosynthesis of lupeol, the direct precursor to betulin and subsequently betulinic acid, begins with the linear triterpene squalene. The process is initiated by the enzyme squalene monooxygenase , which introduces an epoxide group to the squalene molecule, forming 2,3-oxidosqualene .

This epoxide then undergoes a complex cyclization cascade catalyzed by the enzyme lupeol synthase . This enzyme facilitates a series of protonation and cyclization steps, leading to the formation of the pentacyclic structure of lupeol.

Once lupeol is formed, it undergoes a series of oxidation reactions at the C-28 position, catalyzed by cytochrome P450 monooxygenases (CYP450s) . These enzymes are a large and diverse group of hemeproteins that play a crucial role in the metabolism of various compounds.

Specifically, members of the CYP716A subfamily have been identified as multifunctional oxidases involved in triterpenoid (B12794562) biosynthesis. The enzyme CYP716A12 , for example, has been shown to catalyze the three-step oxidation of the C-28 methyl group of lupeol. This process first yields betulin (with a C-28 hydroxyl group), which is then further oxidized to betulinic acid (with a C-28 carboxylic acid group). This transformation is a critical step in the natural production of betulinic acid.

Derivation from Betulinic Acid: Hydrogenation Strategies

Dihydrobetulinic acid is not typically isolated from natural sources in significant quantities. Instead, it is synthesized from its precursor, betulinic acid, through a chemical modification process. The primary method for this conversion is catalytic hydrogenation .

This reaction involves the reduction of the isopropenyl group at the C-19 position of the betulinic acid molecule. The hydrogenation is typically carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C) , and a source of hydrogen gas (H₂). The reaction is usually performed in an organic solvent at a specific temperature and pressure to ensure complete conversion. The process selectively reduces the double bond of the isopropenyl group to a saturated isopropyl group, yielding this compound. While specific, optimized conditions for this reaction can vary, the general principle of catalytic hydrogenation of an alkene is a well-established and efficient method for this transformation.

Advanced Analytical Methodologies for Dihydrobetulinic Acid and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the isolation and purification of dihydrobetulinic acid from reaction mixtures and for assessing the purity of the final compound. The choice of technique depends on the scale of separation and the required resolution.

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and rapid analytical tool for the qualitative and quantitative assessment of triterpenoids like betulinic acid and its derivatives. mdpi.com This technique offers high resolution and sensitivity for purity evaluation. mdpi.com For compounds in this class, separation is typically achieved on silica (B1680970) gel 60F₂₅₄ plates. nih.govresearchgate.net

A variety of mobile phase systems can be employed to achieve effective separation. The selection is based on the polarity of the specific derivative being analyzed. A common solvent system for betulinic acid, which is structurally similar to this compound, is a mixture of toluene, acetone (B3395972), and formic acid. sphinxsai.com Another effective mobile phase is chloroform (B151607), methanol, and formic acid. nih.gov After development, the spots are visualized. This can be done under UV light if the compound has a chromophore, but for triterpenoids, post-chromatographic derivatization with a spray reagent is common. Anisaldehyde-sulfuric acid reagent followed by heating is frequently used, which produces characteristically colored spots, allowing for densitometric quantification at a specific wavelength, such as 420 nm or 540 nm. nih.govsphinxsai.com The retention factor (R_f) value is a key parameter for identification; for instance, betulinic acid has been reported with an R_f value of 0.30 in a specific system. nih.gov

Table 1: Example HPTLC Systems for Triterpenoid (B12794562) Analysis

Stationary Phase Mobile Phase (v/v/v) Detection Method Application
Silica Gel 60F₂₅₄ Toluene: Acetone: Formic Acid (2.5:0.5:0.2) Anisaldehyde-sulfuric acid reagent, scanning at 540 nm Quantification of betulinic acid in extracts sphinxsai.com
Silica Gel 60F₂₅₄ Chloroform: Methanol: Formic Acid (49:1:1) Anisaldehyde-sulfuric acid reagent, scanning at 420 nm Estimation of betulinic acid in extracts nih.gov

For the preparative-scale purification of this compound and its derivatives, silica gel column chromatography is the most widely used method. nih.govnih.gov This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). researchgate.net The crude product is typically loaded onto the top of a column packed with silica gel. youtube.com

A gradient of solvents with increasing polarity is then passed through the column to elute the separated compounds. A common starting eluent for triterpenoids is a non-polar solvent like n-hexane, with the polarity gradually increased by adding a more polar solvent such as ethyl acetate (B1210297). amazonaws.com Fractions are collected sequentially and analyzed by a simpler method like TLC to identify those containing the pure compound. nih.gov The fractions containing the pure product are then combined and the solvent is evaporated to yield the purified this compound derivative.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the unambiguous structural elucidation of this compound and its derivatives. Each technique provides unique information about the molecule's framework, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the detailed structure of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR are used to map the carbon-hydrogen framework of this compound derivatives.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton. For the lupane-type skeleton of this compound, the spectrum is characterized by a series of singlet signals in the upfield region (typically δ 0.7–1.3 ppm) corresponding to the numerous methyl groups. amazonaws.com Other key signals include a multiplet around δ 3.2 ppm for the H-3 proton adjacent to the hydroxyl group. The specific chemical shifts and coupling constants are diagnostic for the stereochemistry and substitution pattern of the molecule.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The spectrum of a typical this compound derivative will show around 30 distinct signals. Key resonances include the carbon of the carboxyl group (C-28) at approximately δ 180 ppm, the carbon bearing the hydroxyl group (C-3) at around δ 79 ppm, and a cluster of signals for the methyl groups between δ 14–30 ppm. awi.de The absence of signals around δ 150 ppm and δ 109 ppm, which are characteristic of the C=CH₂ group in betulinic acid, confirms the saturation of the side chain in this compound. awi.de

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the Lupane (B1675458) Skeleton

Carbon Atom Representative Chemical Shift (ppm) for Betulinic Acid awi.de Expected Change for this compound
C-3 ~79.0 Minor change
C-17 ~56.4 Minor change
C-20 ~150.4 Shifts significantly upfield
C-28 ~180.3 Minor change
C-29 ~109.8 Shifts significantly upfield

Note: Data for the closely related betulinic acid is provided for reference. The hydrogenation of the C20-C29 double bond in this compound results in significant upfield shifts for C-20 and C-29.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3400–2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, often overlapping with the O-H stretch of the C-3 hydroxyl group. researchgate.net A strong, sharp absorption band around 1700–1680 cm⁻¹ corresponds to the C=O stretching vibration of the carboxyl group. researchgate.netresearchgate.net Multiple bands in the 2970–2850 cm⁻¹ region are due to C-H stretching vibrations of the alkane backbone. researchgate.net Compared to its precursor, betulinic acid, the spectrum of this compound will lack the characteristic absorption band for C=C stretching (around 1640 cm⁻¹) and the =C-H stretching (around 3070 cm⁻¹), confirming the reduction of the double bond. researchgate.net

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400–2500 (broad) O-H stretch Carboxylic acid, Alcohol
2970–2850 C-H stretch Alkane (CH, CH₂, CH₃)
1700–1680 C=O stretch Carboxylic acid
~1460 and ~1375 C-H bend CH₂ and CH₃

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. nih.gov Using techniques like Electrospray Ionization (ESI), a molecule can be ionized with minimal fragmentation, allowing for the accurate determination of its molecular mass. For this compound, a peak corresponding to the deprotonated molecule [M-H]⁻ would be observed in negative ion mode, while a peak for the sodiated adduct [M+Na]⁺ might be seen in positive ion mode. awi.denih.gov

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information. researchgate.net Characteristic fragmentation patterns for the lupane skeleton include the loss of water (-18 Da) from the hydroxyl group and the loss of formic acid (-46 Da) or CO₂ (-44 Da) from the carboxyl group. nih.gov These fragmentation patterns help to confirm the identity of the core triterpenoid structure.

Electrophoretic Assays for Molecular Interaction Studies

Electrophoretic techniques are fundamental in assessing the interactions between this compound and biological macromolecules, particularly DNA and associated enzymes. These methods separate molecules based on their size, charge, and conformation, providing insights into binding events and their consequences.

Agarose (B213101) gel electrophoresis is a widely used technique to study the molecular interactions of this compound, particularly its effect on DNA topology and enzyme-DNA binary complex formation. Research has shown that this compound acts as a dual inhibitor of parasite DNA topoisomerases I and II. nih.gov The mechanism of this inhibition involves the prevention of the enzyme-DNA binary complex formation. nih.gov

This interaction can be visualized and studied using an electrophoretic mobility shift assay (EMSA) on a 1% agarose gel. nih.gov In such assays, the mobility of enzyme-bound DNA is decreased compared to free DNA. The differential mobility of nicked and supercoiled DNA monomers in the gel allows for the assessment of topoisomerase activity. nih.gov Studies have demonstrated that this compound prevents the interaction between the enzyme and substrate DNA, which is observable through these gel-based assays. nih.gov

Table 1: Application of Agarose Gel Electrophoresis in this compound Research

Parameter Studied Experimental Observation Reference
DNA Topoisomerase I & II Inhibition Prevention of enzyme-DNA binary complex formation. nih.gov
Mechanism of Action Decreased mobility of enzyme-bound DNA compared to free DNA. nih.gov

Pulsed-field gradient gel electrophoresis (PFGE) is a powerful technique for the separation of large DNA molecules. While it is a crucial tool in molecular biology for analyzing chromosomal DNA, specific studies employing PFGE to investigate the molecular interactions of this compound are not prominently documented in available scientific literature. The technique's strength lies in its ability to resolve very large DNA fragments by periodically changing the direction of the electric field in the agarose gel, which is particularly useful for studying events like DNA fragmentation or chromosomal damage.

Microscopic Techniques for Cellular and Subcellular Analysis

Microscopic techniques are indispensable for visualizing the effects of this compound at the cellular and subcellular levels. These methods provide critical spatial information about the compound's localization and its impact on cellular morphology and organelles.

Confocal microscopy is a high-resolution optical imaging technique that allows for the reconstruction of three-dimensional images from fluorescently labeled samples. It is a powerful tool for studying the cellular uptake and intracellular localization of therapeutic compounds. While studies have utilized confocal microscopy to investigate the cellular uptake of derivatives of the parent compound, betulinic acid, specific research detailing the use of this technique to visualize this compound within cells is not extensively available in the public domain. In principle, by labeling this compound with a fluorescent tag, confocal microscopy could be employed to determine its distribution within different cellular compartments, such as the cytoplasm, nucleus, and mitochondria.

Transmission electron microscopy (TEM) is an ultrastructural analysis technique that provides high-resolution images of the internal structures of cells. TEM is instrumental in observing morphological changes and identifying the subcellular targets of bioactive compounds. For instance, in studies of the parent compound, betulinic acid, TEM has been used to identify the formation of autophagosomes, indicating the induction of autophagy. While this compound is known to induce apoptosis, which involves distinct morphological changes such as chromatin condensation and formation of apoptotic bodies, specific TEM studies visualizing these ultrastructural alterations as a direct consequence of this compound treatment are not widely reported in the current body of scientific literature.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Betulinic acid
DNA
Topoisomerase I

Molecular Mechanisms of Dihydrobetulinic Acid S Biological Activities

Antileishmanial Action Mechanisms

Dihydrobetulinic acid has been identified as a potent agent against Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis. nih.govnih.govresearchgate.net Research indicates that DHBA acts by targeting the parasite's DNA topoisomerases, which are crucial for cell survival. nih.govnih.gov The compound inhibits the growth of both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite. nih.govnih.govresearchgate.net

Target Organism Form IC₅₀ Value (µM)
Leishmania donovaniPromastigote2.6
Leishmania donovaniAmastigote4.1

Data sourced from multiple studies detailing the inhibitory concentration of this compound against Leishmania donovani. nih.govnih.govresearchgate.net

This compound functions as a dual inhibitor of both DNA topoisomerase I and DNA topoisomerase II in Leishmania donovani. nih.govnih.govijpas.org These enzymes are vital for managing the topological states of DNA during critical cellular processes such as replication, transcription, and chromosomal segregation. nih.gov By inhibiting both enzymes, DHBA effectively halts these essential functions, leading to parasite death. nih.govijpas.org Its action is distinct from its 17-decarboxylated analogue, dihydrolupeol, which shows no inhibitory activity against these topoisomerases and has no effect on parasitic growth. nih.govnih.gov This highlights the critical role of the carboxyl group in the molecule's inhibitory function.

The mechanism of topoisomerase inhibition by this compound is characterized by its interference with the initial step of the enzyme's catalytic cycle: the binding of the enzyme to DNA. nih.gov Gel retardation assays have shown that DHBA prevents the formation of the enzyme-DNA binary complex. nih.gov This mode of action classifies DHBA as a catalytic inhibitor. ijpas.org It differs significantly from topoisomerase poisons like camptothecin (B557342) or etoposide, which act by stabilizing the "cleavable complex"—an intermediate stage where the DNA is cleaved and covalently bound to the enzyme. nih.gov Instead, DHBA blocks the interaction from occurring, thereby preventing DNA cleavage and subsequent processes. nih.govnih.gov

The inhibition of DNA topoisomerases I and II by this compound causes extensive DNA damage, which ultimately triggers programmed cell death, or apoptosis, in the Leishmania parasite. nih.govnih.govdoi.org The induction of apoptosis is a direct consequence of the topoisomerase inhibition. nih.gov Morphological studies of parasites treated with DHBA reveal classic signs of apoptosis, including disruption of the outer cell membrane, membrane blebbing, and the formation of distinct compartments resembling apoptotic bodies. nih.gov Furthermore, DNA analysis of treated parasites shows the formation of DNA ladders, a hallmark of apoptosis, confirming that DHBA actively induces this cell death pathway in Leishmania donovani. nih.gov

Antiviral Action Mechanisms

Derivatives of this compound have been recognized for their potent activity against the Human Immunodeficiency Virus (HIV), specifically HIV-1. nih.govacs.org These compounds interfere with the viral life cycle, inhibiting the virus's ability to replicate.

This compound and its derivatives have been shown to be effective inhibitors of HIV-1 replication. nih.govnih.gov Research has focused on modifying the chemical structure of betulinic acid and this compound to create compounds with enhanced anti-HIV activity. acs.orgnih.gov These modifications have yielded potent derivatives that can suppress viral replication at various stages. nih.gov

A key antiviral mechanism for certain betulinic acid derivatives involves the inhibition of HIV-1 entry into host cells. unc.edunih.gov This inhibition occurs at a post-binding stage, specifically by disrupting the fusion of the viral envelope with the host cell membrane. unc.edu One potent betulinic acid derivative, identified as IC9564, was found to block HIV-1 envelope-mediated membrane fusion. unc.edu This action prevents the virus from delivering its genetic material into the host cell, thereby halting the infection process at a very early step. The HIV-1 envelope plays a crucial role in this fusion process, and compounds that target this step are valuable candidates for antiviral therapy. unc.edu

Activity against other Viruses (e.g., HSV, EBV)

The antiviral activity of betulinic acid and its derivatives extends beyond HIV to other significant human pathogens, including herpesviruses. Studies have demonstrated that betulinic acid and its ionic derivatives exhibit potent antiviral activity against Herpes Simplex Virus type 2 (HSV-2). nih.govnih.gov In one study, ionic derivatives of betulinic acid were shown to inhibit HSV-2 replication at low micromolar concentrations, comparable to the efficacy of the commonly used antiviral drug acyclovir, while showing minimal cytotoxicity in host cells. nih.govnih.gov The mechanism for betulinic acid's anti-HSV activity is thought to involve the disruption of the viral replication cycle. researchgate.net Another study showed that betulin (B1666924) exhibited activity against both HSV-1 and HSV-2. researchgate.net While the specific activity of this compound against Epstein-Barr virus (EBV) is less detailed in the provided sources, the broad anti-herpesviral activity of the parent compound suggests a potential area for further investigation.

Table 2: Antiviral Activity of Betulinic Acid and Its Derivatives against HSV-2

CompoundVirus StrainIC₅₀ (µM)CC₅₀ (µM) in Vero CellsReference
Betulinic acid (1)HSV-2 1861.6>100 nih.gov
Ionic derivative (2)HSV-2 1860.6>100 nih.gov
Ionic derivative (5)HSV-2 1860.9>100 nih.gov

Anticancer Action Mechanisms in Cellular Models

Induction of Apoptosis in Malignant Cells

A primary mechanism underlying the anticancer activity of betulinic acid and its derivatives is the induction of apoptosis, or programmed cell death, in malignant cells. nih.govjpccr.eu This process is often mediated through the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov Treatment of cancer cells with betulinic acid leads to the perturbation of mitochondrial function, including the loss of mitochondrial membrane potential and the generation of reactive oxygen species (ROS). nih.govnih.gov These events trigger the release of pro-apoptotic factors from the mitochondria into the cytoplasm, such as cytochrome c and the second mitochondria-derived activator of caspase (Smac/DIABLO). nih.govnih.gov

The release of these factors initiates a cascade of cysteine-aspartic acid proteases known as caspases. mdpi.com Cytochrome c, in conjunction with Apaf-1, activates the initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7. nih.govmdpi.com The activation of these executioner caspases leads to the cleavage of key cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis. nih.govmdpi.com Studies have shown that betulinic acid-induced apoptosis is dependent on caspase activation, as broad-spectrum caspase inhibitors can block the cell death process. nih.govnih.gov This pro-apoptotic activity has been observed across a wide range of cancer cell lines, including those with mutations in the p53 tumor suppressor gene, indicating a p53-independent mechanism. nih.govresearchgate.net

Modulation of Intracellular Signaling Pathways

This compound and related compounds exert their anticancer effects not only by directly triggering apoptosis but also by modulating key intracellular signaling pathways that regulate cell survival, proliferation, and angiogenesis. nih.govnih.gov One of the critical targets is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govnih.gov STAT3 is a transcription factor that is often constitutively activated in many types of cancer, where it promotes the expression of genes involved in cell proliferation (e.g., cyclin D1) and survival (e.g., Bcl-2, Bcl-xL, and survivin). nih.govmdpi.com

Betulinic acid has been shown to inhibit the constitutive activation of STAT3 in human multiple myeloma cells. nih.govnih.gov This inhibition extends to upstream kinases such as JAK1, JAK2, and Src kinase. nih.govnih.gov The mechanism for this downregulation involves the induction of the protein tyrosine phosphatase SHP-1, which dephosphorylates and inactivates STAT3. nih.govnih.gov By suppressing the STAT3 pathway, betulinic acid downregulates the expression of its target anti-apoptotic and proliferative genes, thereby promoting cancer cell death. nih.govnih.gov Additionally, betulinic acid has been found to modulate the PI3K/Akt signaling pathway, another crucial survival pathway, in human cervical cancer cells, further contributing to its pro-apoptotic effects. nih.gov

Table 3: Modulation of Signaling Pathways by Betulinic Acid in Cancer Cells

PathwayKey Proteins ModulatedDownstream EffectCancer ModelReference
STAT3 Signaling ↓ p-STAT3, ↓ p-JAK1/2, ↓ p-Src, ↑ SHP-1Downregulation of Bcl-2, Bcl-xL, Cyclin D1, Survivin; Induction of apoptosis.Human Multiple Myeloma nih.govnih.gov
PI3K/Akt Signaling ↓ PI3K, ↓ p-AktInduction of G0/G1 cell cycle arrest; Mitochondrial apoptosis.Human Cervical Cancer (HeLa) nih.gov

Selective Impact on Cancer Cell Viability

A significant and promising characteristic of betulinic acid and its derivatives is their selective cytotoxicity toward cancer cells, while largely sparing normal, non-malignant cells. nih.govnih.govresearchgate.net This tumor-selective action provides a potential therapeutic window, a critical feature for any effective anticancer agent. nih.gov Numerous studies have demonstrated that concentrations of betulinic acid that effectively inhibit growth and induce apoptosis in various cancer cell lines—including melanoma, neuroblastoma, glioblastoma, and carcinomas of the colon, lung, and breast—have minimal effect on normal cells such as fibroblasts and proliferating lymphocytes. nih.govnih.gov

While the precise molecular basis for this selectivity is still under investigation, it is thought to be linked to the compound's direct action on mitochondria. jpccr.euresearchgate.net The differential response may be due to intrinsic differences in the mitochondrial physiology or regulatory pathways between cancer cells and normal cells. This selective action circumvents some common mechanisms of drug resistance and has been observed in cancer cells that are refractory to standard chemotherapeutic agents. nih.govresearchgate.net The ability to trigger cell death selectively in cancerous cells highlights the potential of this compound and related compounds as promising candidates for the development of new cancer therapies. nih.govjpccr.eunih.gov

Anti-inflammatory Action Mechanisms

While direct and extensive research on the specific anti-inflammatory molecular mechanisms of this compound is not widely available, its close structural similarity to the well-studied pentacyclic triterpenoid (B12794562), betulinic acid, allows for an informed discussion of its probable mechanisms of action. The anti-inflammatory effects of betulinic acid are primarily attributed to its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.

A central mechanism implicated in the anti-inflammatory activity of betulinic acid is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. elsevierpure.comfrontiersin.orgnih.govfrontiersin.org NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. nih.govmdpi.com Under normal conditions, NF-κB is held in an inactive state in the cytoplasm by its inhibitor, IκBα. mdpi.com Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. elsevierpure.comnih.gov This process allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. mdpi.com

Research on betulinic acid has demonstrated its capacity to suppress the activation of NF-κB induced by various inflammatory stimuli. elsevierpure.com This suppression is achieved by inhibiting the activation of IκBα kinase, which in turn prevents the phosphorylation and degradation of IκBα. elsevierpure.com By stabilizing IκBα, betulinic acid effectively sequesters NF-κB in the cytoplasm, thereby preventing its nuclear translocation and the subsequent expression of NF-κB-regulated genes. frontiersin.orgnih.govfrontiersin.org

The inhibition of the NF-κB pathway by betulinic acid leads to a downstream reduction in the production of several key inflammatory mediators. These include:

Pro-inflammatory Cytokines: A reduction in the expression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Enzymes: Suppression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the synthesis of prostaglandins (B1171923) and nitric oxide, respectively. elsevierpure.comfrontiersin.org

Matrix Metalloproteinases (MMPs): Inhibition of the expression of MMPs, such as MMP-9, which are involved in tissue degradation during inflammation. elsevierpure.com

Key Molecular Targets in the Anti-inflammatory Action of Betulinic Acid

Target Molecule/PathwayEffect of Betulinic AcidDownstream Consequence
IκB kinase (IKK)Inhibition of activationPrevents phosphorylation of IκBα
IκBαInhibition of phosphorylation and degradationSequesters NF-κB in the cytoplasm
NF-κBInhibition of nuclear translocationDecreased transcription of pro-inflammatory genes
COX-2, iNOSSuppression of expressionReduced production of prostaglandins and nitric oxide
TNF-α, IL-1β, IL-6Reduced expressionDiminished inflammatory response
MMP-9Inhibition of expressionReduced tissue degradation

Antioxidant Action Mechanisms

Similar to its anti-inflammatory properties, the antioxidant mechanisms of this compound can be inferred from studies on betulinic acid. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of many inflammatory and chronic diseases. Betulinic acid has been shown to exert its antioxidant effects through multiple mechanisms, including the direct scavenging of free radicals and the enhancement of endogenous antioxidant defense systems.

One of the primary antioxidant mechanisms of betulinic acid involves the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of its target genes.

Studies have indicated that betulinic acid can activate the Nrf2 pathway, leading to the increased expression of several antioxidant enzymes. mdpi.comnih.gov These enzymes play a critical role in detoxifying ROS and protecting cells from oxidative damage. Key antioxidant enzymes upregulated by the activation of the Nrf2 pathway include:

Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. nih.govmdpi.com

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen. nih.gov

Glutathione Peroxidase (GSH-Px): Reduces hydrogen peroxide and lipid hydroperoxides by utilizing glutathione. nih.gov

Heme Oxygenase-1 (HO-1): An enzyme with both antioxidant and anti-inflammatory properties. mdpi.comnih.gov

Summary of Antioxidant Mechanisms of Betulinic Acid

MechanismKey Molecules/Pathways InvolvedOutcome
Activation of Nrf2 Signaling PathwayNrf2, Keap1, Antioxidant Response Element (ARE)Increased expression of antioxidant enzymes
Upregulation of Antioxidant EnzymesSuperoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GSH-Px), Heme Oxygenase-1 (HO-1)Enhanced detoxification of reactive oxygen species
Direct Radical ScavengingReactive Oxygen Species (ROS)Neutralization of free radicals and prevention of oxidative damage

Structure Activity Relationship Sar Studies and Computational Approaches for Dihydrobetulinic Acid

Correlating Structural Modifications with Biological Potency

The biological activity of dihydrobetulinic acid is highly sensitive to structural modifications, particularly at the C-3 and C-28 positions, as well as on the A-ring of its pentacyclic core. nih.govnih.gov SAR studies have been crucial in identifying modifications that enhance potency against various targets, most notably HIV and cancer cell lines.

Modifications at the C-28 Position: The carboxylic acid at C-28 is widely considered essential for cytotoxicity. nih.gov Modifications at this site are pivotal for anti-HIV activity. The development of Bevirimat (3-O-(3′,3′-dimethylsuccinyl)betulinic acid), a first-in-class HIV maturation inhibitor, highlighted the importance of the C-28 position. nih.gov Further studies showed that attaching side chains containing piperazine and cinnamic acid moieties to the C-28 carboxyl group could dramatically increase anti-HIV potency. For instance, derivatives integrating a 3,4-(methylenedioxy)cinnamic acid and a piperazine linker were found to be three-fold more potent against wild-type HIV-1 than the parent compound. nih.gov The length and composition of this side chain are critical; extending it with a second piperazine ring resulted in compounds with potent EC₅₀ values as low as 0.012 μM. nih.gov

Modifications at the C-3 Position: The 3β-hydroxyl group is a common site for derivatization to improve activity and physicochemical properties. For anticancer applications, introducing a 4-fluorophenyl-hydrazono moiety at the C-3 position of this compound resulted in significant cytotoxic activity against leukemia (MOLT-4), ovary (PA-1), and colon (HT-29) cancer cells. nih.gov Acetylation at this position has also been reported to have a valuable effect on the antitumor activity of related compounds. researchgate.net

A-Ring Modifications: Selective transformations of the A-ring have yielded derivatives with potent cytotoxicity. A semi-synthetic methyl ketone derivative of dihydrobetulin, created through A-ring modification, exhibited high cytotoxicity (IC₅₀ values ranging from 0.7–16.6 µM) against nine human cancer cell lines, including a multidrug-resistant (MDR) subclone. nih.govnih.gov

The following table summarizes the effects of specific structural modifications on the biological potency of this compound derivatives.

Derivative/Modification Position(s) Modified Biological Activity Potency (IC₅₀/EC₅₀)
This compound-Anti-HIVEC₅₀ = 0.9 µM
C-28 Piperazine-Cinnamic Acid DerivativeC-28Anti-HIV-1EC₅₀ = 0.019 µM
C-28 Piperazine-Pentane-Piperazine DerivativeC-28Anti-HIV-1EC₅₀ = 0.012 µM
C-3 (4-fluorophenyl-hydrazono) DerivativeC-3Cytotoxic (Leukemia, Ovary, Colon Cancer)Significant Activity Reported
A-Ring Modified Methyl Ketone (MK)A-RingCytotoxic (9 Cancer Cell Lines)0.7–16.6 µM

Identification of Key Pharmacophoric Elements for Diverse Activities

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. ijshr.com For this compound and its derivatives, SAR studies have illuminated several key pharmacophoric elements responsible for their anticancer and anti-HIV activities.

The fundamental pharmacophoric features of these derivatives can be summarized as:

The Pentacyclic Lupane (B1675458) Skeleton: This rigid, lipophilic scaffold serves as the foundational structure, correctly orienting the functional groups for interaction with biological targets. This core is crucial for van der Waals interactions within binding pockets. ijshr.com

The C-28 Carboxylic Acid (or derivative): This group is a critical interaction point, often acting as a hydrogen bond donor or acceptor. For anti-HIV maturation inhibitors, this position serves as an anchor for elaborate side chains containing aromatic rings and heteroatoms (like piperazine) that are vital for high potency. nih.gov

The C-3 Oxygenated Function: The hydroxyl group at C-3, or moieties replacing it, is another key interaction site. Modifications here significantly influence cytotoxicity. The nature of the substituent (e.g., hydrogen bond acceptor, hydrophobic group) at C-3 dictates the potency and selectivity against different cancer cell lines. nih.gov

Substituents on Appended Moieties: For highly potent anti-HIV derivatives, the substitution pattern on the C-28 cinnamic acid ring is a key pharmacophoric element. Electron-donating groups, such as methoxy groups, particularly in a 3,4-disubstituted pattern on the phenyl ring, are beneficial for activity. nih.gov This suggests a specific electronic and steric requirement within the target's binding site.

A pharmacophore model for a potent 1,2,3-triazolo-fused derivative highlighted the importance of the aliphatic hydrocarbon rings, an aromatic ring, the carboxylic acid's -OH group, and the heterocyclic triazole ring for its biological activity. ijshr.com These features collectively define the structural requirements for potent inhibition.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for understanding the SAR of this compound derivatives at a molecular level. Techniques like QSAR, molecular docking, and molecular dynamics simulations provide insights that guide the rational design of new, more effective compounds. nih.govnih.gov

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of betulinic acid, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to rationalize their anti-HIV and anti-tumor activities. nih.govnih.govresearchgate.net

In a study on anti-HIV-1 agents, CoMFA and CoMSIA models were built for a series of 41 betulinic acid and betulin (B1666924) derivatives. The models showed good statistical reliability, with cross-validated r² (r_cv²) values of 0.664 (CoMFA) and 0.718 (CoMSIA), and non-cross-validated r² values of 0.979 and 0.955, respectively. researchgate.net Another study on 29 betulinic acid derivatives as HIV maturation inhibitors developed a robust QSAR model with high predictive power (r²_test = 0.9798). researchgate.net

The contour maps generated from these models provide crucial information for drug design. For example, 3D-QSAR studies on anti-tumor derivatives indicated that:

Near the C-3 position: Non-bulky, hydrophobic, and hydrogen-bond-accepting groups are favored for activity. nih.gov

Around the C-28 position: Bulky, positively charged, and hydrophobic groups enhance activity. nih.gov

These computational models translate complex structural information into predictive rules, facilitating the design of novel derivatives with enhanced potency. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. wisdomlib.org This technique has been extensively used to explore the interactions of this compound derivatives with various cancer and HIV-related protein targets.

Docking studies have successfully rationalized the binding of these derivatives to targets such as HIV protease (HIV-1 PR), HIV integrase (IN), and Cyclin-Dependent Kinase 4 (CDK4). ijper.orgresearchgate.netnih.gov For instance, docking simulations of betulinic acid into the HIV-1 IN catalytic domain revealed key interactions with amino acid residues. researchgate.net Similarly, studies targeting HIV-1 protease have been used to screen for novel inhibitors, predicting binding energies and interactions with catalytic aspartate residues (ASP25 and ASP125). manara.edu.sy

The following table summarizes key findings from various molecular docking studies on betulinic acid and its derivatives.

Protein Target PDB ID Ligand Key Findings / Interacting Residues
Human Serum Albumin (HSA)-Betulinic AcidBinds in a large hydrophobic cavity; interacts with Phe(206), Arg(209), Ala(210), Leu(327), Lys(351). researchgate.netnih.gov
HIV-1 Protease1TW7Betulinic Acid DerivativesCompetitive inhibition of the active site; interaction with catalytic residues Asp25, Asp125. nih.govmanara.edu.sy
Cyclin-Dependent Kinase 4 (CDK4)-Betulinic AcidDocking identified key binding sites for potential anticancer activity. ijper.org
Liver X Receptor-Betulinic Acid Derivativevan der Waals forces identified as the main driving force for binding. nih.gov

These simulations are crucial for virtual screening and for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that underpin biological activity. researchgate.net

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time in a simulated physiological environment. nih.govgithub.io

MD simulations have been applied to study the complexes of betulinic acid derivatives with targets like human serum albumin (HSA) and the liver X receptor. nih.govnih.gov In a study of betulinic acid bound to HSA, MD simulations were run to understand the stability of the complex. The analysis of root mean square deviation (RMSD) showed that the HSA-betulinic acid complex stabilized at 0.81 ± 0.032 nm, and the radius of gyration (Rg) stabilized at 2.51 ± 0.01 nm, confirming a stable binding. researchgate.netnih.gov

For a derivative targeting the liver X receptor, a 40 ns MD simulation showed that the system reached equilibrium after 20 ns. nih.gov The stability of the binding was further quantified by calculating the binding free energy using the MM-GBSA method, which yielded a favorable ΔG_bind of -68.02 kcal/mol for the derivative. nih.gov Analysis of root mean square fluctuation (RMSF) indicated low volatility for amino acids in the binding region, further supporting a stable interaction. nih.gov These simulations are critical for validating docking poses and elucidating the dynamic behavior that governs molecular recognition. researchgate.net

Future Research Directions and Translational Perspectives for Dihydrobetulinic Acid

Exploration of Enhanced Efficacy and Selectivity of Derivatives

A primary avenue of future research lies in the rational design and synthesis of novel dihydrobetulinic acid derivatives to improve its biological activity and selectivity. The core structure of this compound offers multiple sites for chemical modification, particularly at the C-3, C-17, and C-20 positions. nih.gov Strategic functionalization of the core scaffold aims to amplify its potency against specific cellular targets while minimizing effects on healthy cells.

Research has shown that even slight modifications to the parent structure can yield significant changes in activity. For instance, hydrogenation of betulinic acid to yield this compound was found to slightly increase its anti-HIV potency. researchgate.net Further modifications, such as the synthesis of 2,2-difluoroderivatives, have been explored to create cytotoxic agents for cancer cells. mdpi.comimtm.cz The introduction of various chemical moieties, including esters, amides, and click-chemistry-linked groups like 1,2,3-triazoles, has been a common strategy for the parent compound, betulinic acid, suggesting a similar path for its dihydro- counterpart. mdpi.com These synthetic efforts are crucial for developing a comprehensive understanding of the structure-activity relationship (SAR), which is vital for optimizing the compound for specific therapeutic applications.

Future exploration will likely focus on:

Target-Specific Modifications: Synthesizing derivatives with functionalities designed to interact with specific enzymes or receptors implicated in disease pathways.

Improving Physicochemical Properties: Modifying the structure to enhance properties like water solubility, which is a significant limitation for many triterpenoids. nih.govresearchgate.net

Hybrid Molecules: Conjugating this compound with other known therapeutic agents to create bifunctional molecules with potential synergistic effects.

Table 1: Examples of Betulinic and this compound Derivative Strategies

Modification Site Type of Derivative Potential Enhancement
C-3 Hydroxyl Group Acyl derivatives, Amides, Esters Altered potency, Modified physicochemical properties researchgate.netnih.gov
C-17 Carboxylic Group Decarboxylation, Esterification Investigation of functional group importance for activity nih.gov
Isopropenyl Group Hydrogenation (to this compound) Increased anti-HIV activity researchgate.net
A-Ring Difluoro-derivatives Enhanced cytotoxicity against cancer cells imtm.cz

Investigation of Novel Molecular Targets and Signaling Pathways

A deeper understanding of the molecular mechanisms underlying the biological effects of this compound is critical for its development. While much of the mechanistic work has been performed on its parent compound, betulinic acid, these findings provide a logical starting point for investigating this compound.

Betulinic acid and its derivatives are known to induce apoptosis in cancer cells, often through the mitochondrial signaling cascade. nih.gov This pathway involves the disruption of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, which are key executioners of cell death. nih.gov Another identified target is topoisomerase I, a crucial enzyme for DNA replication; betulinic acid has been shown to inhibit its catalytic activity, with this compound being a particularly potent inhibitor. nih.gov

Future research should aim to:

Confirm and Elucidate Targets: Verify if this compound shares the same molecular targets as betulinic acid, such as topoisomerase I, and investigate the nuances of their interactions.

Identify Novel Targets: Employ modern proteomic and genomic screening techniques to uncover previously unknown molecular targets and signaling pathways modulated by this compound.

Pathway Analysis: Investigate the compound's influence on key cellular signaling pathways involved in disease progression, such as NF-κB, MAPK, and p53, which have been implicated in the action of betulinic acid. nih.govresearchgate.net In silico molecular docking and dynamics simulations can further help predict and validate interactions between the compound and protein targets. nih.gov

Table 2: Potential Molecular Targets and Signaling Pathways for Investigation

Target/Pathway Function/Role in Disease Potential Effect of Compound
Topoisomerase I DNA replication and repair Inhibition of enzyme activity, preventing cell proliferation nih.gov
Mitochondrial Pathway (Caspase-9, -3) Intrinsic apoptosis pathway Induction of programmed cell death in cancer cells nih.gov
NF-κB Signaling Inflammation, cell survival Modulation of inflammatory responses and cancer progression nih.gov
p53 Signaling Tumor suppression, apoptosis Activation of apoptosis in response to cellular stress researchgate.net

Strategies for Overcoming Potential Resistance Mechanisms

As with any therapeutic agent, the potential for cells to develop resistance is a significant hurdle. While specific resistance mechanisms to this compound have not been extensively studied, knowledge of general drug resistance in bacteria and cancer can guide future investigations. reactgroup.orgmdpi.com

Potential mechanisms of resistance could include:

Target Modification: Mutations in the gene encoding a target protein (e.g., topoisomerase I) that prevent the drug from binding effectively. reactgroup.org

Drug Efflux: Increased expression of membrane pumps that actively remove the compound from the cell before it can reach its target. reactgroup.org

Enzymatic Inactivation: Cellular enzymes that metabolize or modify this compound into an inactive form. reactgroup.org

Alterations in Signaling Pathways: Upregulation of pro-survival or anti-apoptotic pathways that counteract the drug's effects.

Strategies to address these potential challenges are a crucial area for future research. One approach is the use of combination therapy, where this compound is administered alongside other agents that can inhibit resistance mechanisms. Furthermore, the development of derivatives that are not substrates for efflux pumps or are resistant to enzymatic degradation could provide a proactive solution. nih.gov The observation that betulinic acid can be effective in chemo-resistant cases suggests that its derivatives may be able to bypass certain existing resistance mechanisms. nih.gov

Development of Advanced Delivery Systems for Optimized Biological Impact

A major challenge hindering the clinical translation of this compound and related triterpenoids is their poor water solubility and limited bioavailability. mdpi.comnih.gov These properties can lead to suboptimal effectiveness when administered systemically. nih.govresearchgate.net Consequently, a significant focus of future research is the development of advanced drug delivery systems to overcome these limitations.

Nano-sized drug delivery systems have emerged as a highly promising strategy. nih.govnih.gov These systems encapsulate the active compound, protecting it from degradation and improving its solubility, which can lead to enhanced bioavailability and better therapeutic outcomes. mdpi.com

Key delivery systems under investigation include:

Polymeric Nanoparticles: Biocompatible polymers can encapsulate the drug, allowing for controlled and sustained release at the target site. mdpi.com

Liposomes: These lipid-based vesicles can carry both hydrophobic and hydrophilic drugs and can be modified to target specific cells. nih.gov

Nanoemulsions: Self-nanoemulsifying drug delivery systems (SNEDDS) can improve the oral bioavailability of poorly soluble compounds like betulinic acid. pharmaexcipients.com

Polymeric Conjugates: Chemically linking the drug to a polymer, such as polyethylene glycol (PEG), can extend its circulation time in the body. researchgate.net

Other Nanocarriers: Systems like magnetic nanoparticles, carbon nanotubes, and cyclodextrin complexes are also being explored to enhance delivery. nih.govresearchgate.net

The goal is to design a delivery system that not only improves solubility and bioavailability but also enables targeted delivery to diseased tissues, thereby increasing efficacy and reducing potential off-target effects. mdpi.comnih.gov

Table 3: Advanced Delivery Systems for Triterpenoids like this compound

Delivery System Description Potential Advantages
Polymeric Nanoparticles Drug encapsulated within a polymer matrix. Low toxicity, controlled release, improved stability mdpi.com
Liposomes Spherical vesicles composed of a lipid bilayer. Biocompatible, can carry various drug types nih.gov
Nanoemulsions (SNEDDS) Oil-in-water emulsions with tiny droplet sizes. Enhanced oral bioavailability pharmaexcipients.com
Polymeric Conjugates Drug chemically bonded to a polymer chain (e.g., PEG). Increased circulation half-life, improved solubility mdpi.comresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Betulinic acid
Betulin (B1666924)
Cytochrome c

Q & A

Q. What metadata should accompany public deposition of this compound datasets?

  • Requirements :
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